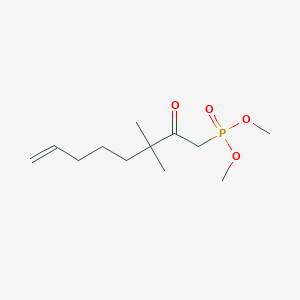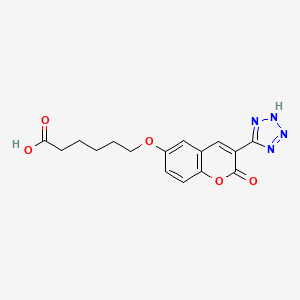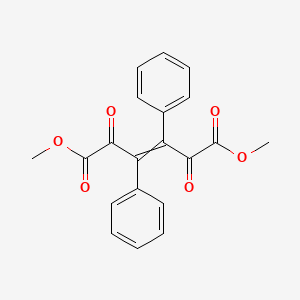
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate is an organic compound with the molecular formula C18H14O6. This compound is characterized by its two phenyl groups and ester functionalities, making it a significant molecule in organic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate typically involves the esterification of 2,5-dioxo-3,4-diphenylhex-3-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dioxo-3,4-diphenylhex-3-enedioic acid.
Reduction: Formation of dimethyl 2,5-dihydroxy-3,4-diphenylhex-3-enedioate.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,5-dioxohexane-3,4-dioate: Lacks the phenyl groups, resulting in different reactivity and applications.
Dimethyl 2,5-dioxo-3,4-diphenylpentane-3-enedioate: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Propiedades
Número CAS |
106240-90-8 |
|---|---|
Fórmula molecular |
C20H16O6 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate |
InChI |
InChI=1S/C20H16O6/c1-25-19(23)17(21)15(13-9-5-3-6-10-13)16(18(22)20(24)26-2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
KBRPOKOYIANIBW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C(=C(C1=CC=CC=C1)C(=O)C(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)



![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)

![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
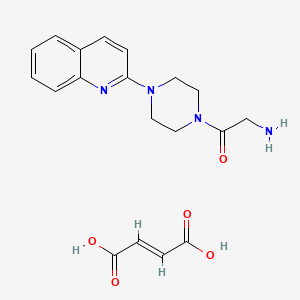
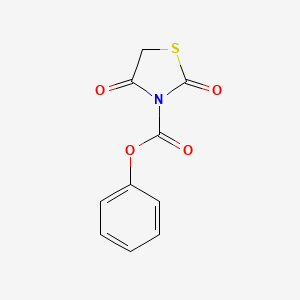
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
